molecular formula C21H18ClN5O3S2 B2674699 N-(4-chlorophenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1021078-42-1

N-(4-chlorophenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2674699
CAS No.: 1021078-42-1
M. Wt: 487.98
InChI Key: WIGWOIRVQNMKPL-UHFFFAOYSA-N
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Description

This compound features a morpholino group at the 2-position of the thiazolo ring, a thiophen-2-yl substituent at the 7-position, and a 4-chlorophenylacetamide moiety. These substituents contribute to its unique electronic, solubility, and binding properties, making it a candidate for comparison with structurally related analogs .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(2-morpholin-4-yl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3S2/c22-13-3-5-14(6-4-13)23-16(28)12-27-20(29)18-19(17(25-27)15-2-1-11-31-15)32-21(24-18)26-7-9-30-10-8-26/h1-6,11H,7-10,12H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGWOIRVQNMKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)Cl)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a synthetic compound with potential biological significance, particularly in the realms of pharmacology and medicinal chemistry. Its complex structure suggests a range of possible interactions with biological targets, making it a candidate for further investigation into its therapeutic properties.

Molecular Structure

The compound's molecular formula is C21H18ClN5O3S2C_{21}H_{18}ClN_{5}O_{3}S_{2} with a molecular weight of approximately 487.98 g/mol. The key structural features include:

  • Thiazolo[4,5-d]pyridazine core : This heterocyclic structure is known for its diverse biological activities.
  • Morpholine moiety : Often associated with enhanced solubility and bioavailability.
  • Chlorophenyl group : Contributes to the lipophilicity and potential interaction with various biological receptors.

Biological Activity

Research into the biological activity of this compound is limited but suggests several promising avenues:

  • Antitumor Activity : Compounds with similar thiazolo-pyridazine structures have been reported to exhibit significant antitumor effects. The presence of the morpholine group may enhance these properties by facilitating cellular uptake and interaction with target proteins.
  • Antimicrobial Properties : Preliminary studies indicate that related compounds show antibacterial and antifungal activities. The thiophene ring may play a crucial role in these interactions, as thiophene derivatives are frequently explored for their antimicrobial potential.
  • Mechanism of Action : While specific mechanisms for this compound have not been fully elucidated, compounds in this class often act by inhibiting key enzymes or disrupting cellular processes essential for pathogen survival or tumor growth.

Antitumor Activity

A study involving structurally similar thiazolo-pyridazine derivatives demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Antimicrobial Effects

In vitro studies have shown that compounds analogous to this compound exhibit potent activity against both Gram-positive and Gram-negative bacteria. These findings suggest that further exploration into this compound's antimicrobial properties could yield valuable insights for developing new antibiotics.

Data Tables

Property Value
Molecular FormulaC21H18ClN5O3S2C_{21}H_{18}ClN_{5}O_{3}S_{2}
Molecular Weight487.98 g/mol
Purity≥ 95%
Potential ActivitiesAntitumor, Antimicrobial

Scientific Research Applications

Molecular Structure and Properties

The molecular formula of N-(4-chlorophenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is C21H18ClN5O3S2C_{21}H_{18}ClN_{5}O_{3}S_{2}, with a molecular weight of approximately 487.98 g/mol. The compound features a thiazolo[4,5-d]pyridazine core, which is known for its diverse biological activities. Key structural elements include:

  • Thiazolo[4,5-d]pyridazine core : Associated with various biological activities.
  • Morpholine moiety : Enhances solubility and bioavailability.
  • Chlorophenyl group : Contributes to lipophilicity and potential receptor interactions.

Research indicates that this compound exhibits several promising biological activities:

Antitumor Activity

Compounds with similar thiazolo-pyridazine structures have shown significant antitumor effects. For instance, studies have demonstrated that derivatives of this compound induce apoptosis in cancer cells by activating caspase pathways. Notable findings include:

  • Cytotoxicity : Significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
  • Mechanism of Action : Induction of apoptosis through caspase pathway activation.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. Related compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. Key points include:

  • In Vitro Studies : Show potent antibacterial and antifungal activities attributed to the thiophene ring.
  • Potential Applications : Further exploration could lead to the development of new antibiotics.

Data Tables

Activity TypeFindings
AntitumorInduces apoptosis in cancer cells; significant cytotoxicity against breast and lung cancer cells.
AntimicrobialExhibits antibacterial and antifungal properties; effective against various bacterial strains.

Case Studies and Research Findings

  • Antitumor Efficacy : A study involving structurally related thiazolo-pyridazine derivatives reported significant cytotoxicity against breast cancer cell lines, with mechanisms linked to apoptosis induction via caspase activation pathways.
  • Antimicrobial Activity : Research on similar compounds revealed potent activity against both Gram-positive and Gram-negative bacteria, suggesting that the thiophene derivatives could be explored for new antibiotic development.
  • Pharmacological Insights : The morpholine group enhances solubility and bioavailability, making the compound a promising candidate for further pharmacological studies.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key structural analogs differ primarily in substituents at the 2- and 7-positions of the thiazolo[4,5-d]pyridazine core. Below is a comparative analysis of molecular properties:

Compound Name Substituents (Position) Molecular Formula Average Mass (g/mol) Key Features
Target Compound 2-Morpholino, 7-Thiophen-2-yl C₂₁H₁₈ClN₅O₃S₂ 516.03* Enhanced solubility (morpholino), π-π interactions (thiophene)
N-(4-Chlorophenyl)-2-(2-Methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide 2-Methyl, 7-Thiophen-2-yl C₂₀H₁₅ClN₄O₂S₂ 470.96 Reduced steric hindrance (methyl), lower polarity
N-(4-Chlorophenyl)-2-[7-(4-Fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide 2-Methyl, 7-4-Fluorophenyl C₂₀H₁₄ClFN₄O₂S 428.87 Electronegative fluorine, potential improved binding affinity
N-(4-Nitrophenyl)-2-{2-[3-(4-Chlorophenyl)-5-[4-(Propan-2-yl)Phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo...acetamide Complex pyrazole-thiazole hybrid C₂₉H₂₆ClN₅O₃S 572.07 Extended hydrophobic interactions (isopropylphenyl), nitro group for redox activity
Key Observations:
  • Morpholino vs.
  • Thiophen-2-yl vs. 4-Fluorophenyl : The thiophene moiety in the target compound may enhance π-π stacking in hydrophobic binding pockets, whereas the 4-fluorophenyl group () introduces electronegativity, possibly altering target selectivity .
  • 4-Chlorophenylacetamide : A common pharmacophore in all compounds, suggesting its role in scaffold stability or receptor interaction .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of this compound?

Answer:
The synthesis of this compound can be optimized using reflux conditions with sodium acetate as a base in ethanol, followed by recrystallization from an ethanol-dioxane mixture (1:2) to improve purity. For example, analogous thiazolo[4,5-d]pyridazinone derivatives have been synthesized by refluxing intermediates with sodium acetate in ethanol, achieving yields up to 85% after recrystallization . Solvent selection (e.g., DMF-acetic acid mixtures) and stepwise purification (filtration followed by recrystallization) are critical to minimize side reactions .

Basic: Which spectroscopic and analytical techniques are essential for confirming its structural integrity?

Answer:
Key techniques include:

  • 1H/13C NMR : To verify substituent positions (e.g., morpholino, thiophene, and chlorophenyl groups).
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.
  • X-ray Crystallography : To resolve complex heterocyclic systems (e.g., thiazolo[4,5-d]pyridazinone core) .
  • Elemental Analysis : To confirm purity (>95%) and stoichiometry .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?

Answer:
Systematic modifications should target:

  • Morpholino group : Replace with piperazine or other amines to assess steric/electronic effects.
  • Thiophene moiety : Substitute with furan or phenyl rings to evaluate aromatic stacking interactions.
  • Chlorophenyl acetamide : Modify substituents (e.g., fluoro, methoxy) to probe binding affinity.
    Computational docking (e.g., AutoDock Vina) can predict interactions with target enzymes like kinases or proteases, guiding synthetic prioritization .

Advanced: What analytical challenges arise in quantifying this compound in biological matrices, and how can they be addressed?

Answer:
Challenges include:

  • Matrix Interference : Co-eluting metabolites in plasma or tissue homogenates.
  • Low Sensitivity : Due to high polarity or poor ionization.
    Solutions :
  • HPLC-MS/MS : Use a C18 column with gradient elution (acetonitrile/0.1% formic acid) to enhance resolution.
  • Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to remove contaminants.
  • Design of Experiments (DoE) : Optimize parameters (pH, flow rate) statistically to maximize recovery .

Intermediate: What in vitro assays are suitable for preliminary evaluation of its biological activity?

Answer:

  • Kinase Inhibition Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using ADP-Glo™ kits.
  • Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains.
  • Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
    Reference compounds with similar scaffolds (e.g., thiazolo-pyridazinones) have shown activity in these assays .

Advanced: How can mechanistic studies elucidate its mode of action at the molecular level?

Answer:

  • Enzyme Kinetics : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding kinetics (KD, kon/koff).
  • Molecular Dynamics Simulations : Simulate ligand-protein complexes (e.g., with GROMACS) to identify critical binding residues.
  • Metabolomics : Track downstream metabolic perturbations via LC-MS-based untargeted profiling.
    For example, morpholino-containing analogs have been studied for ATP-competitive inhibition in kinase targets .

Advanced: How should researchers resolve contradictions in reported synthetic yields or purity data?

Answer:
Discrepancies often arise from:

  • Reagent Ratios : Excess oxo-compounds (e.g., 0.03 mol vs. 0.01 mol substrates) may improve cyclization .
  • Solvent Effects : Polar aprotic solvents (DMF) vs. acetic acid can alter reaction rates.
    Resolution :
  • Replicate experiments with controlled variables (temperature, stoichiometry).
  • Validate purity via orthogonal methods (HPLC, DSC) .

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